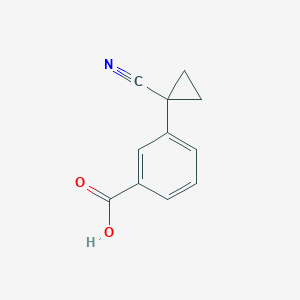

3-(1-Cyanocyclopropyl)benzoic acid

概要

説明

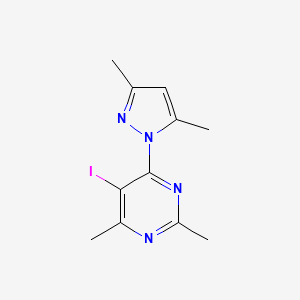

“3-(1-Cyanocyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a cyanocyclopropyl group . This structure can be analyzed using various techniques such as X-ray diffraction .科学的研究の応用

1. Natural Occurrence and Uses in Foods and Additives

3-(1-Cyanocyclopropyl)benzoic acid is a derivative of benzoic acid, which naturally occurs in plant and animal tissues and can be produced by microorganisms. Benzoic acid and its derivatives, including similar benzenic compounds, are commonly used as antibacterial and antifungal preservatives, and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. They are widespread in the environment and are found in water, soil, and air, leading to high and common human exposure (del Olmo, Calzada, & Nuñez, 2017).

2. Biological Properties and Pharmaceutical Applications

This compound, as a derivative of 3-hydroxy benzoic acid, shares various biological properties like antimicrobial, anti-inflammatory, and antioxidant activities. These properties make it relevant in the development of pharmaceuticals and its use as a preservative in drugs and cosmetic products (Satpute, Gangan, & Shastri, 2018).

3. Role in Polymer and Material Science

In the field of polymer and material science, derivatives of benzoic acid are used to create specialized materials. For example, a polymerizable benzoic acid derivative was used to form a photopolymerized liquid crystal phase, maintaining a multilayered structure. This demonstrates its potential use in advanced material fabrication and nanotechnology (Kishikawa, Hirai, & Kohmoto, 2008).

4. Impact on Luminescent Properties in Coordination Compounds

The derivative of benzoic acid has been employed in the synthesis of lanthanide coordination compounds. These compounds are used to study the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, indicating its significance in the field of luminescent materials and chemical sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

5. Application in Biosynthesis and Metabolic Pathways

Benzoic acid derivatives are important in biosynthetic pathways in both plants and bacteria. They act as biosynthetic building blocks for various natural products and are involved in key metabolic processes. This highlights their significance in biochemistry and molecular biology (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

特性

IUPAC Name |

3-(1-cyanocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBYCSQRUNOEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)

![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)

![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)

![1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide](/img/structure/B2862089.png)

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)

![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)